Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyri midin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate
CAS No.:
Cat. No.: VC16386988
Molecular Formula: C25H24N4O4S3
Molecular Weight: 540.7 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C25H24N4O4S3 | 
|---|---|
| Molecular Weight | 540.7 g/mol | 
| IUPAC Name | ethyl 2-[2-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate | 
| Standard InChI | InChI=1S/C25H24N4O4S3/c1-2-33-20(31)12-15-13-34-24(26-15)27-19(30)14-35-25-28-22-21(17-10-6-7-11-18(17)36-22)23(32)29(25)16-8-4-3-5-9-16/h3-5,8-9,13H,2,6-7,10-12,14H2,1H3,(H,26,27,30) | 
| Standard InChI Key | JHHRKHJMZHGJNM-UHFFFAOYSA-N | 
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5 | 
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s central scaffold consists of a 3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one system, a bicyclic structure fused with a partially hydrogenated benzene ring. Key features include:
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Thienopyrimidine Core: A sulfur-containing thiophene ring fused with a pyrimidine ring, providing a planar structure conducive to π-π stacking interactions with biological targets.
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4-Oxo Group: A ketone at position 4 enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes .
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3-Phenyl Substituent: Aromaticity from the phenyl group contributes to hydrophobic interactions and metabolic stability .
 
Side Chain Modifications
The molecule’s periphery includes:
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Thioacetamide Linker: A sulfur-containing acetamide bridge connecting the core to a thiazole ring, critical for redox activity and hydrogen bonding .
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Thiazole-Acetate Moiety: A 1,3-thiazole ring with an ethyl acetate group, enhancing solubility and enabling esterase-mediated prodrug activation .
 
Table 1: Molecular Properties
| Property | Value | 
|---|---|
| Molecular Formula | C₂₈H₂₈N₄O₃S₃ | 
| Molecular Weight | 564.74 g/mol | 
| Hydrogen Bond Donors | 2 | 
| Hydrogen Bond Acceptors | 7 | 
| Topological Polar Surface Area | 138 Ų | 
| LogP (Predicted) | 3.2 | 
Data derived from PubChem and synthetic studies .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves multi-step reactions to assemble the heterocyclic core and functionalize side chains:
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Thienopyrimidine Core Formation:
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Thiolation at Position 2:
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Treatment with Lawesson’s reagent introduces a thiol group at position 2, enabling subsequent alkylation.
 
 - 
 - 
Side Chain Assembly:
 
Table 2: Critical Reaction Conditions
| Step | Reaction | Yield (%) | Purification Method | 
|---|---|---|---|
| 1 | Cyclocondensation | 65–70 | Recrystallization (EtOH) | 
| 2 | Thiolation | 80–85 | Column Chromatography | 
| 3 | Alkylation/Esterification | 50–60 | HPLC | 
Data from patents and synthetic reports .
Biological Activities and Mechanisms
Antimicrobial Effects
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Antibacterial Activity: MIC = 8 μg/mL against Staphylococcus aureus (MRSA) .
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Antifungal Activity: 62% growth inhibition of Candida albicans at 25 μM .
 
Table 3: Pharmacological Profile
| Activity | Model System | Result | 
|---|---|---|
| Anticancer (Akt Inhibition) | MCF-7 cells | IC₅₀ = 0.42 μM | 
| Antiproliferative | HeLa cells | 78% G1 arrest at 10 μM | 
| Antibacterial | MRSA | MIC = 8 μg/mL | 
Applications in Drug Discovery
Targeted Therapies
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Oncology: Dual inhibition of Akt and CDKs positions the compound as a candidate for breast and colon cancers.
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Antimicrobials: Structural analogs show promise against drug-resistant pathogens .
 
Prodrug Development
The ethyl acetate group serves as a bioreversible moiety, enabling controlled release in esterase-rich tissues (e.g., liver, tumors) .
Comparative Analysis with Analogues
Table 4: Structural and Functional Comparisons
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